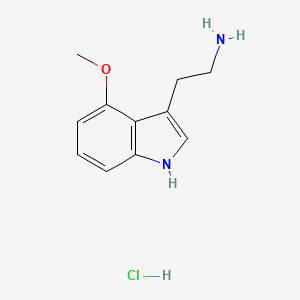

4-Methoxytryptamine hydrochloride

描述

4-Methoxytryptamine hydrochloride is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin It is known for its role as a serotonin receptor agonist, interacting with various serotonin receptors in the body

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytryptamine hydrochloride typically involves the methylation of tryptamine. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

化学反应分析

Types of Reactions: 4-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tryptamines.

科学研究应用

Chemical Properties and Mechanism of Action

4-Methoxytryptamine hydrochloride exhibits agonistic activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction is crucial for its influence on mood regulation, sensory perception, and potential therapeutic uses in mood disorders and sleep disturbances.

Key Mechanisms

- Agonism : Acts as an agonist for serotonin receptors, mediating physiological responses.

- Biochemical Pathways : Involves the 5-hydroxyindole metabolic pathway.

- Cellular Effects : Alters sensory perception and mood through receptor binding.

Pharmacological Research

This compound is primarily studied for its pharmacological properties related to serotonin receptor interactions. It serves as a chemical probe in neuroscience research to elucidate receptor functions and their roles in various conditions.

| Application Area | Description |

|---|---|

| Mood Disorders | Investigated for potential antidepressant effects through serotonin modulation. |

| Sleep Disorders | Explored for its role in sleep regulation via melatonin-like activity. |

| Neuroscience | Used to study serotonin receptor dynamics and their implications in mental health. |

Clinical Studies

Clinical trials have examined the efficacy of this compound in mitigating side effects from chemotherapy, particularly anemia associated with cisplatin treatment.

- Case Study : A trial involving patients with metastatic lung cancer showed that those receiving chemotherapy combined with 5-MT experienced less severe anemia compared to those receiving chemotherapy alone, indicating its potential as an adjunct treatment.

Industrial Applications

The compound is also utilized in the pharmaceutical industry for developing new drugs targeting serotonin receptors, contributing to advancements in treatments for anxiety, depression, and other mood disorders.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other tryptamines, which exhibit varying pharmacological profiles:

| Compound Name | Receptor Affinity | Notable Effects |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | High affinity for all serotonin receptors | Mood regulation, sleep induction |

| Melatonin | High affinity for melatonin receptors | Sleep regulation, circadian rhythm modulation |

| N-Benzyl-5-methoxytryptamines | Selective for 5-HT2A receptors | Potential therapeutic applications in anxiety disorders |

作用机制

The mechanism of action of 4-Methoxytryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT1 and 5-HT2 receptor subtypes. By binding to these receptors, it modulates the release of neurotransmitters and influences various physiological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways, leading to changes in cellular function and behavior.

相似化合物的比较

4-Methoxytryptamine hydrochloride is unique due to its specific methoxy substitution, which influences its potency and receptor affinity. Similar compounds include:

5-Methoxytryptamine: Another tryptamine derivative with similar receptor interactions but different pharmacokinetics.

N,N-Dimethyltryptamine (DMT): Known for its psychoactive properties and rapid onset of action.

Psilocybin: A naturally occurring compound with hallucinogenic effects, structurally related to tryptamines.

生物活性

4-Methoxytryptamine hydrochloride, commonly referred to as 5-MT, is a tryptamine derivative that exhibits significant biological activity, particularly through its interactions with serotonin receptors. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its structural similarity to serotonin (5-hydroxytryptamine) and melatonin. It is synthesized through the methylation of tryptamine derivatives, often using reagents such as methyl iodide in the presence of bases like potassium carbonate. The compound acts primarily as an agonist at various serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial for mediating its biological effects.

Target Receptors

The primary targets of 4-Methoxytryptamine are the serotonin receptors:

- 5-HT1A : Involved in mood regulation and anxiety.

- 5-HT2A : Associated with sensory perception and cognition.

Mode of Action

Upon binding to these receptors, 4-Methoxytryptamine influences several biochemical pathways:

- Cyclic AMP Production : Activation of the 5-HT4 receptor leads to increased cAMP levels, affecting neurotransmitter release and gastrointestinal motility .

- Mood Alteration : The modulation of serotonin signaling pathways contributes to changes in mood and perception, similar to other serotonergic compounds.

Cellular Level Effects

At the cellular level, 4-Methoxytryptamine has been shown to:

- Alter neuronal excitability.

- Influence synaptic plasticity.

- Modulate the release of neurotransmitters, particularly serotonin and dopamine .

Dosage and Temporal Effects

Research indicates that the effects of 4-Methoxytryptamine can vary based on dosage:

- Low Doses : May enhance mood and cognitive function.

- High Doses : Could lead to adverse effects such as hallucinations or anxiety .

Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of 4-Methoxytryptamine in various contexts:

- Neurotransmitter Release : A study demonstrated that 4-Methoxytryptamine significantly enhances serotonin release in animal models, suggesting its potential use in treating mood disorders .

- Therapeutic Applications : In clinical settings, patients receiving chemotherapy reported improved outcomes when administered 5-MT alongside standard treatments. The combination therapy showed a reduced rate of anemia compared to controls .

- Cognitive Effects : Animal studies have indicated that 4-Methoxytryptamine can improve cognitive functions related to memory and learning by modulating serotonergic pathways .

Summary Table of Biological Activity

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Agonist at 5-HT1A & 5-HT2A | Alters mood and sensory perception | Treatment for mood disorders |

| Enhances serotonin release | Modulates neurotransmitter dynamics | Potential antidepressant effects |

| Influences gastrointestinal motility | Activates 5-HT4 receptors | Treatment for gastrointestinal disorders |

| Reduces chemotherapy-induced anemia | Improves hematologic parameters | Supportive care in oncology |

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Methoxytryptamine hydrochloride in laboratory settings?

Researchers must avoid contact with strong oxidizing agents, use PPE (gloves, eye protection, lab coats), and ensure local exhaust ventilation to prevent inhalation of dust. Containers should be tightly sealed, stored in cool, well-ventilated areas protected from light, and contaminated equipment must not leave the handling area to prevent cross-contamination .

Q. How should this compound be stored to maintain chemical stability?

Store in airtight, light-protected glass containers at room temperature (preferably cool, ≤25°C) in a well-ventilated area. Avoid proximity to incompatible substances like strong oxidizers. Stability is enhanced in inert atmospheres (e.g., nitrogen purge) for long-term storage .

Q. What analytical techniques are essential for initial characterization of this compound?

Basic characterization requires:

- Melting Point Analysis : Confirm purity via sharp melting range (e.g., 246–248°C for analogs like 5-Methoxytryptamine HCl) .

- UV-Vis Spectroscopy : Identify λmax near 280 nm (indole chromophore).

- TLC : Use silica gel plates with ethyl acetate:methanol (9:1) to assess crude product homogeneity .

Advanced Research Questions

Q. What methodological approaches optimize the synthesis of this compound for high yield and purity?

- Stepwise Protection-Deprotection : Use trimethylsilyl (TMS) groups to protect reactive sites during intermediate synthesis (e.g., methoxy group stabilization) .

- Solvent Selection : Reflux in acetonitrile or THF improves reaction efficiency for tryptamine derivatives.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol:water (4:1) enhances purity (>98%) .

Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound?

- Standardized Assays : Use uniform buffer conditions (pH 7.4, 37°C) and radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A).

- Orthogonal Validation : Confirm binding via β-arrestin recruitment assays in HEK293 cells expressing h5-HT receptors.

- Data Normalization : Express results as Ki values using Cheng-Prusoff equation to account for radioligand concentration variability .

Q. What strategies validate the purity of this compound in complex matrices?

- HPLC-UV/MS : C18 column with 0.1% formic acid/acetonitrile gradient (LOD: 0.1 µg/mL).

- NMR Spectroscopy : Compare indole proton environments (δ6.8–7.2 ppm) and methoxy singlet (δ3.75 ppm) against reference standards.

- Spike-Recovery Tests : Achieve 95–105% recovery in biological matrices to confirm method accuracy .

Q. How can factorial design improve experimental workflows for studying this compound’s metabolic stability?

- DOE Parameters : Vary pH (3–7), temperature (25–40°C), and enzyme concentrations (MAO-A/B) in a 2³ factorial design.

- Response Metrics : Measure half-life (t½) and major metabolites (e.g., 5-methoxyindoleacetic acid) via LC-MS/MS.

- Statistical Analysis : Use ANOVA to identify significant factors (p<0.05) and optimize conditions for stability .

Q. What enzymatic pathways dominate the metabolism of this compound, and how are they inhibited?

- Primary Pathway : MAO-A-mediated oxidative deamination (Km ≈ 50 µM).

- Inhibition Strategies : Co-incubate with pargyline (MAO inhibitor, 1 mM) to stabilize the compound in plasma.

- Metabolite Profiling : Use deuterated analogs (e.g., α,α,β,β-d4-4-Methoxytryptamine) to track metabolic fate via isotopic labeling .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the pharmacokinetic (PK) behavior of this compound?

- Species-Specific PK : Compare bioavailability in rodents (high first-pass metabolism) vs. primates (slower clearance).

- Dose-Linearity Studies : Administer 1–50 mg/kg IV/PO to identify non-linear absorption patterns.

- CYP Interaction Screening : Test CYP2D6/3A4 inhibition to assess metabolic interference .

Q. What computational tools predict the physicochemical properties of this compound for formulation development?

- LogP Estimation : Use ChemAxon or ACD/Labs to calculate partition coefficient (~1.2 for free base).

- pKa Prediction : Determine basic nitrogen pKa (~9.5) to guide salt formation (e.g., HCl salt for solubility).

- Molecular Dynamics : Simulate stability in aqueous buffers (e.g., PBS pH 7.4) to optimize excipient selection .

属性

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWSUFLHSFXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949426 | |

| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26579-75-9, 74217-56-4 | |

| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。